5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride
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Overview
Description
WAY 316606 hydrochloride is a small-molecule inhibitor of secreted Frizzled-Related Protein-1 (sFRP-1). This compound is known for its role in modulating the Wnt signaling pathway, which is crucial in various biological processes, including bone formation and hair follicle growth . The chemical name of WAY 316606 hydrochloride is 5-(Phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)benzene sulfonamide hydrochloride .
Mechanism of Action
Target of Action
WAY 316606 hydrochloride primarily targets the secreted Frizzled-Related Protein-1 (sFRP-1), an endogenous antagonist of the secreted glycoprotein Wnt . The affinity of WAY-316606 for sFRP-1 is determined using the FP binding assay with IC50 of 0.5 μM .
Mode of Action
WAY 316606 hydrochloride acts as an inhibitor of sFRP-1 . It prevents sFRP-1 from interacting with Wnt, thereby increasing Wnt signaling . This interaction is crucial as it leads to the activation of the Wnt/β-catenin pathway, which plays a significant role in cell proliferation and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by WAY 316606 hydrochloride is the Wnt/β-catenin signaling pathway . By inhibiting sFRP-1, WAY 316606 hydrochloride allows for increased Wnt signaling, which in turn leads to the activation of the Wnt/β-catenin pathway . This pathway is essential for embryonic development, the maintenance of stem cell proliferation, self-renewal, and tissue regeneration .
Pharmacokinetics
WAY 316606 hydrochloride has good aqueous solubility and stability in rat and human liver microsomes . It exhibits high plasma clearance in rats (77 ml/min/kg, greater than hepatic blood flow), which leads to rapid decrease in drug exposure in plasma .
Result of Action
The molecular and cellular effects of WAY 316606 hydrochloride’s action are primarily seen in its ability to increase total bone area in a murine calvarial organ culture assay . This suggests that it may have potential therapeutic applications in conditions such as osteoporosis .
Action Environment
The action, efficacy, and stability of WAY 316606 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability in different biological environments can also impact its action .
Biochemical Analysis
Biochemical Properties
WAY 316606 hydrochloride functions primarily as an inhibitor of sFRP-1, a protein that antagonizes the Wnt signaling pathway. By inhibiting sFRP-1, WAY 316606 hydrochloride enhances Wnt signaling, which is crucial for various cellular processes. The compound has an IC50 value of 0.65 μM for sFRP-1 . It also interacts with other proteins such as sFRP-2, albeit with lower affinity . The nature of these interactions involves competitive binding, where WAY 316606 hydrochloride binds to sFRP-1, preventing it from interacting with Wnt ligands .
Cellular Effects
WAY 316606 hydrochloride has been shown to influence several cellular processes. In osteoblasts, it promotes bone formation by enhancing Wnt signaling . In hair follicle cells, it stimulates hair growth by prolonging the anagen phase of the hair cycle . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of Wnt target genes . These effects are mediated through the inhibition of sFRP-1, leading to increased Wnt signaling activity .
Molecular Mechanism
The molecular mechanism of WAY 316606 hydrochloride involves its binding to sFRP-1, thereby preventing sFRP-1 from interacting with Wnt ligands . This inhibition allows Wnt ligands to activate the Wnt signaling pathway, leading to the stabilization and nuclear translocation of β-catenin . The activated β-catenin then interacts with transcription factors to regulate the expression of Wnt target genes . This mechanism underlies the compound’s effects on bone formation and hair growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WAY 316606 hydrochloride have been observed to change over time. The compound exhibits good stability in vitro, with a half-life of over 60 minutes in rat and human liver microsomes . Long-term studies have shown that WAY 316606 hydrochloride can sustain its effects on bone formation and hair growth over extended periods . Its high plasma clearance rate in vivo limits its sustained exposure .
Dosage Effects in Animal Models
The effects of WAY 316606 hydrochloride vary with different dosages in animal models. In studies involving mice, doses of 0.5 mg/kg and 1 mg/kg administered intraperitoneally have been shown to enhance bone formation and reduce osteoclastogenesis . Higher doses may lead to toxic or adverse effects, although specific toxicity data is limited . The compound’s efficacy in promoting hair growth has also been demonstrated at concentrations as low as 2 μM .
Metabolic Pathways
WAY 316606 hydrochloride is involved in metabolic pathways related to Wnt signaling. It interacts with enzymes such as cytochrome P450 isoforms (3A4, 2D6, 2C9), exhibiting moderate to low inhibition . The compound’s metabolic stability is reflected in its half-life in liver microsomes, indicating its potential for sustained activity in vivo . The modulation of Wnt signaling by WAY 316606 hydrochloride affects metabolic flux and metabolite levels in target cells .
Transport and Distribution
WAY 316606 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It exhibits good solubility in aqueous solutions and can be effectively delivered to target cells . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific tissues . The high plasma clearance rate observed in vivo suggests rapid distribution and elimination .
Subcellular Localization
The subcellular localization of WAY 316606 hydrochloride is primarily within the cytoplasm, where it interacts with sFRP-1 . The compound’s activity is dependent on its ability to reach and bind to sFRP-1, preventing its interaction with Wnt ligands . Post-translational modifications and targeting signals may influence the compound’s localization to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY 316606 hydrochloride involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The general synthetic route includes:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonylation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Piperidinyl Group: The piperidinyl group is then attached to the benzene sulfonamide core through a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of WAY 316606 hydrochloride typically follows the same synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
WAY 316606 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can modify the piperidinyl group or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene sulfonamides.
Scientific Research Applications
WAY 316606 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Wnt signaling pathway.
Biology: Investigated for its role in bone formation and hair follicle growth.
Medicine: Potential therapeutic applications in treating conditions like osteoporosis and alopecia.
Industry: Utilized in the development of new drugs targeting the Wnt signaling pathway.
Comparison with Similar Compounds
Similar Compounds
WAY 262611: Another sFRP-1 inhibitor with similar effects on the Wnt signaling pathway.
IWP-2: An inhibitor of Wnt production, affecting the same pathway but through a different mechanism.
XAV939: A tankyrase inhibitor that stabilizes Axin, leading to β-catenin degradation and inhibition of Wnt signaling.
Uniqueness
WAY 316606 hydrochloride is unique due to its high specificity for sFRP-1 and its potent effects on bone formation and hair follicle growth . Unlike other compounds that target different components of the Wnt signaling pathway, WAY 316606 hydrochloride directly inhibits sFRP-1, making it a valuable tool for studying and potentially treating conditions related to this pathway .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S2.ClH/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13;/h1-7,12-13,22-23H,8-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOYHLUHXQJNGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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